(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide
Overview
Description
(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound that features a thiazole ring and a thiophene ring connected by a propenamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.
Coupling of the Rings: The thiazole and thiophene rings are then coupled using a suitable linker, such as a propenamide group, through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods can be employed.
Purification: The compound is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole and thiophene rings, using electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles such as amines in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted derivatives with new functional groups attached to the thiazole or thiophene rings.
Scientific Research Applications
(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It is investigated for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-N-(1,3-thiazol-2-yl)-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.
(2E)-N-(1,3-thiazol-2-yl)-3-(benzothiophen-2-yl)prop-2-enamide: Similar structure but with a benzothiophene ring instead of a thiophene ring.
Uniqueness
(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide is unique due to its specific combination of thiazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c13-9(12-10-11-5-7-15-10)4-3-8-2-1-6-14-8/h1-7H,(H,11,12,13)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJMWXZUPOLKIM-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328306 | |
Record name | (E)-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24840304 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
117837-26-0 | |
Record name | (E)-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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